molecular formula C9H11NO B13961200 (2-(Pyridin-2-yl)cyclopropyl)methanol

(2-(Pyridin-2-yl)cyclopropyl)methanol

Cat. No.: B13961200
M. Wt: 149.19 g/mol
InChI Key: OZAIQIDAQLXGRU-UHFFFAOYSA-N
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Description

(2-(Pyridin-2-yl)cyclopropyl)methanol is an organic compound with the molecular formula C9H11NO It features a cyclopropyl group attached to a pyridine ring, with a methanol group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-2-yl)cyclopropyl)methanol typically involves the cyclopropanation of a pyridine derivative followed by the introduction of a methanol group. One common method involves the reaction of pyridine with a cyclopropyl halide in the presence of a strong base to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reduction conditions to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-2-yl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridin-2-yl-cyclopropyl ketone or aldehyde.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

(2-(Pyridin-2-yl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Pyridin-2-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can induce conformational changes in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(Pyridin-2-yl)cyclopropyl)amine: Similar structure but with an amine group instead of methanol.

    (2-(Pyridin-2-yl)cyclopropyl)ketone: Similar structure but with a ketone group instead of methanol.

    (2-(Pyridin-2-yl)cyclopropyl)aldehyde: Similar structure but with an aldehyde group instead of methanol.

Uniqueness

(2-(Pyridin-2-yl)cyclopropyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2-pyridin-2-ylcyclopropyl)methanol

InChI

InChI=1S/C9H11NO/c11-6-7-5-8(7)9-3-1-2-4-10-9/h1-4,7-8,11H,5-6H2

InChI Key

OZAIQIDAQLXGRU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=N2)CO

Origin of Product

United States

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